Si–Si Bond Length Variation: Quantifying Electronic Effects of Fluorine Substitution
The Si–Si bond length in 1,1,1-trifluoro-2,2,2-trimethyldisilane (F₃SiSiMe₃) is experimentally determined to be shorter than that in the non-fluorinated analog, 1,1,1-trimethyldisilane (H₃SiSiMe₃), and longer than that in the corresponding chloro- and bromo-substituted disilanes. This demonstrates that the fluorine substituent exerts a distinct electronic effect, contracting the Si–Si bond compared to hydrogen but less so than heavier halogens [1].
| Evidence Dimension | Gas-phase Si–Si bond length (rₐ, Å) |
|---|---|
| Target Compound Data | 2.346(3) Å |
| Comparator Or Baseline | H₃SiSiMe₃: 2.357(3) Å; Cl₃SiSiMe₃: 2.343(3) Å; Br₃SiSiMe₃: 2.336(3) Å |
| Quantified Difference | F₃SiSiMe₃ vs. H₃SiSiMe₃: -0.011 Å (0.47% shorter). F₃SiSiMe₃ vs. Br₃SiSiMe₃: +0.010 Å (0.43% longer). |
| Conditions | Gas-phase electron diffraction (GED) with structural refinement using the SARACEN method, supported by ab initio calculations (HF and MP2 levels) [1]. |
Why This Matters
The Si–Si bond length is a critical parameter influencing the thermal stability and reactivity of the disilane, directly impacting its performance as a precursor in chemical vapor deposition (CVD) and other material synthesis processes.
- [1] Atkinson, S. J., et al. (2013). Do halogen and methyl substituents have electronic effects on the structures of simple disilanes? An experimental and theoretical study of the molecular structures of the series X₃SiSiMe₃ (X = H, F, Cl and Br). Structural Chemistry, 24, 851–857. View Source
